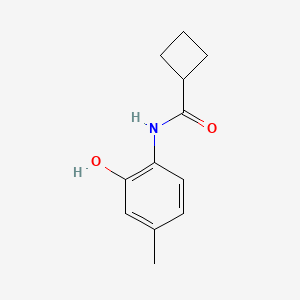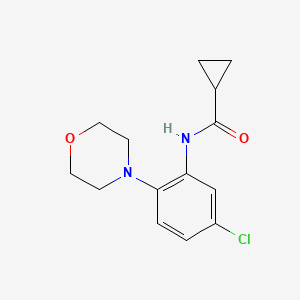
N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
作用机制
N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide selectively binds to and blocks the activity of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR1 plays a key role in regulating synaptic transmission and plasticity, as well as neuronal excitability and survival. By blocking the activity of mGluR1, this compound can modulate these processes and affect various physiological and pathological functions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in different experimental models. For example, this compound can reduce the release of glutamate, a key neurotransmitter in the brain, and inhibit the activation of downstream signaling pathways. This compound can also modulate the activity of ion channels and affect neuronal excitability and synaptic plasticity. In addition, this compound can have anti-inflammatory and neuroprotective effects in certain conditions.
实验室实验的优点和局限性
N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide is a highly selective and potent antagonist of mGluR1, which makes it a valuable tool for investigating the role of this receptor in various experimental models. This compound is also relatively stable and easy to handle, which makes it suitable for use in in vitro and in vivo studies. However, this compound has some limitations, such as its poor solubility in water and its potential off-target effects on other receptors or ion channels.
未来方向
There are several future directions for research on N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide and mGluR1. One direction is to investigate the potential therapeutic benefits of targeting mGluR1 in various neurological and psychiatric disorders, such as pain, addiction, depression, and schizophrenia. Another direction is to explore the role of mGluR1 in different brain regions and cell types, and to identify the downstream signaling pathways and molecular mechanisms involved. Furthermore, it will be important to develop more selective and potent mGluR1 antagonists, as well as to optimize the pharmacokinetic properties of these compounds for clinical use.
合成方法
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide involves the reaction of 5-chloro-2-morpholin-4-ylphenylamine with cyclopropanecarbonyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain this compound as a white solid. This synthesis method has been described in several publications and has been proven to be reliable and efficient.
科学研究应用
N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide has been used extensively in scientific research to investigate the role of mGluR1 in various physiological and pathological processes. For example, this compound has been used to study the involvement of mGluR1 in pain perception, learning and memory, addiction, and neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound has also been used to investigate the potential therapeutic benefits of targeting mGluR1 in these conditions.
属性
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-11-3-4-13(17-5-7-19-8-6-17)12(9-11)16-14(18)10-1-2-10/h3-4,9-10H,1-2,5-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIWVNUTPMQVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85199100 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7646715.png)
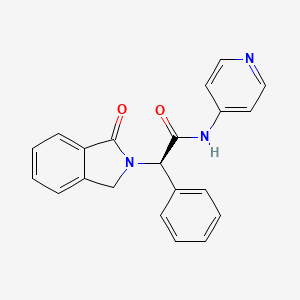
![4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one](/img/structure/B7646732.png)
![(2S)-2-[(1,3-dimethyl-5-morpholin-4-ylpyrazol-4-yl)methylamino]-2-phenylacetamide](/img/structure/B7646740.png)
![N-[2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-yl]acetamide](/img/structure/B7646746.png)
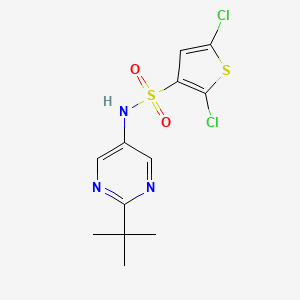
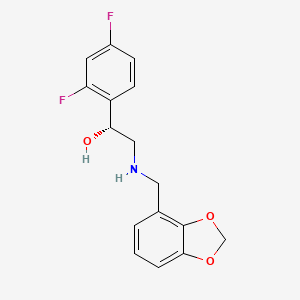
![2-[4-[Methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7646782.png)
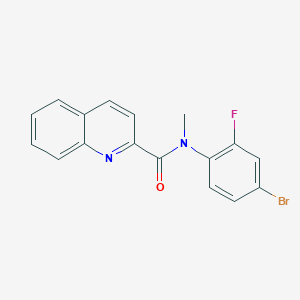
![1-[2-(2,4-dimethylphenyl)ethyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7646793.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B7646804.png)

![(2S)-2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B7646821.png)
